

# Technical Support Center: DQP-1105

## Electrophysiology Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: **dqp-1105**  
Cat. No.: **B1230525**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **DQP-1105** in electrophysiology experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to optimize your experimental workflow.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary molecular target of **DQP-1105**?

**DQP-1105** is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.<sup>[1][2][3]</sup> It specifically targets NMDA receptors containing the GluN2C and GluN2D subunits.<sup>[1][2][3][4][5][6]</sup>

**Q2:** Is **DQP-1105** a Kv7 channel activator?

Current scientific literature does not support the classification of **DQP-1105** as a Kv7 channel activator. Published research consistently identifies its mechanism of action as an antagonist of NMDA receptors.<sup>[1][3][4][7]</sup> For researchers interested in Kv7 channel activators, compounds like retigabine are well-characterized for this purpose.<sup>[8]</sup>

**Q3:** What is the mechanism of action for **DQP-1105**?

**DQP-1105** acts as a noncompetitive antagonist, meaning its inhibitory effect is not overcome by increasing the concentration of the agonists glutamate or glycine.<sup>[1][3]</sup> Its action is also

voltage-independent.[1][4] **DQP-1105** is believed to inhibit a pregating step in receptor activation without altering the single-channel conductance or mean open time.[1][3] The binding of **DQP-1105** is dependent on the presence of glutamate.[4][9]

Q4: What are the recommended storage conditions for **DQP-1105**?

**DQP-1105** should be stored as a solid at -20°C.[5][7][10] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]

Q5: In which solvent should I dissolve **DQP-1105**?

**DQP-1105** is soluble in dimethyl sulfoxide (DMSO).[2][5][6][7][10] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle solution, such as one containing ethanol, Tween 80, and PEG 400 in saline.[11]

## Troubleshooting Guide

| Issue                                                                                                                     | Possible Cause(s)                                                                                                                                           | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                           |
|---------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| No observable effect of DQP-1105                                                                                          | Incorrect concentration: The concentration may be too low for the specific cell type or receptor expression level.                                          | Consult the IC <sub>50</sub> data to determine an appropriate starting concentration. A concentration of 10 $\mu$ M has been shown to significantly reduce NMDAR-mediated miniature excitatory postsynaptic currents (mEPSCs). <sup>[12]</sup> For complete inhibition of GluN1/GluN2D responses, concentrations up to 30 $\mu$ M may be required. <sup>[9]</sup> |
| Degraded compound:<br>Improper storage or multiple freeze-thaw cycles can lead to compound degradation.                   | Prepare fresh stock solutions from solid DQP-1105. Ensure proper storage of both solid compound and stock solutions.<br><a href="#">[2]</a>                 |                                                                                                                                                                                                                                                                                                                                                                   |
| Absence of target receptors:<br>The cells under investigation may not express GluN2C or GluN2D-containing NMDA receptors. | Verify the expression of the target receptor subunits in your experimental system using techniques such as Western blotting, immunohistochemistry, or qPCR. |                                                                                                                                                                                                                                                                                                                                                                   |
| Glutamate dependency: The inhibitory effect of DQP-1105 is dependent on the presence of glutamate. <sup>[4][9]</sup>      | Ensure that glutamate is present in your recording solution when applying DQP-1105 to elicit its inhibitory effect.                                         |                                                                                                                                                                                                                                                                                                                                                                   |
| Inconsistent or variable results                                                                                          | Solubility issues: DQP-1105 may precipitate in aqueous recording solutions if the final DMSO concentration is too                                           | Ensure the final DMSO concentration in the working solution is low (typically <0.1%) and that the solution is                                                                                                                                                                                                                                                     |

|                                                                                                                                                |                                                                                                                                                  |                                                                                                           |
|------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
|                                                                                                                                                | high or if the solution is not well-mixed.                                                                                                       | thoroughly mixed before application.                                                                      |
| Slow onset of action: As a noncompetitive antagonist, the time to reach steady-state inhibition may be concentration-dependent. <sup>[9]</sup> | Allow for a sufficient pre-incubation period or a longer application time to ensure the drug has reached its target and exerted its full effect. |                                                                                                           |
| Unexpected off-target effects                                                                                                                  | High concentration: Using excessively high concentrations may lead to non-specific effects.                                                      | Use the lowest effective concentration based on IC50 values and dose-response curves from the literature. |

## Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of **DQP-1105** on various receptor subtypes as determined by different electrophysiological methods.

Table 1: IC50 Values of **DQP-1105** on NMDA Receptor Subunits

| Receptor Subunit | IC50 (µM)                              | Experimental System                              | Reference    |
|------------------|----------------------------------------|--------------------------------------------------|--------------|
| GluN1/GluN2A     | ~206                                   | Xenopus oocytes<br>(Two-electrode voltage-clamp) | [5][6]       |
| GluN1/GluN2B     | ~121                                   | Xenopus oocytes<br>(Two-electrode voltage-clamp) | [5][6]       |
| GluN1/GluN2C     | 7.0                                    | Xenopus oocytes<br>(Two-electrode voltage-clamp) | [2][4]       |
| GluN1/GluN2D     | 2.7                                    | Xenopus oocytes<br>(Two-electrode voltage-clamp) | [2][4][5][6] |
| GluN1/GluN2A     | Estimated >33                          | BHK cells<br>(Fluorescence-based assay)          | [1]          |
| GluN1/GluN2B     | Negligible inhibition                  | BHK cells<br>(Fluorescence-based assay)          | [1]          |
| GluN1/GluN2C     | Potent inhibition (IC50 not specified) | BHK cells<br>(Fluorescence-based assay)          | [1]          |
| GluN1/GluN2D     | Potent inhibition (IC50 not specified) | BHK cells<br>(Fluorescence-based assay)          | [1]          |
| GluN1/GluN2A     | Similar potency to GluN2D              | HEK cells (Whole-cell patch-clamp)               | [1]          |
| GluN1/GluN2D     | Similar potency to other systems       | HEK cells (Whole-cell patch-clamp)               | [1]          |

Table 2: IC50 Values of **DQP-1105** on Other Glutamate Receptors

| Receptor        | IC50 (μM) | Experimental System                                 | Reference |
|-----------------|-----------|-----------------------------------------------------|-----------|
| GluA1 (AMPA)    | ~198      | Xenopus oocytes<br>(Two-electrode<br>voltage-clamp) | [5][6]    |
| GluK2 (Kainate) | ~153      | Xenopus oocytes<br>(Two-electrode<br>voltage-clamp) | [5][6]    |

## Experimental Protocols

### Protocol 1: Whole-Cell Voltage-Clamp Recording in HEK Cells

This protocol is adapted from studies investigating the effects of **DQP-1105** on recombinant NMDA receptors expressed in HEK cells.[1][13]

- Cell Culture and Transfection:
  - Culture HEK293 cells in standard growth medium.
  - Transiently transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).
- Preparation of Solutions:
  - External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl<sub>2</sub>, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
  - Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
  - Agonist Solution: Prepare a stock solution of glutamate and glycine (e.g., 100 μM each in external solution).

- **DQP-1105 Stock Solution:** Prepare a high-concentration stock solution of **DQP-1105** in DMSO (e.g., 10-100 mM).
- **DQP-1105 Working Solution:** Dilute the **DQP-1105** stock solution in the agonist-containing external solution to the desired final concentration (e.g., 0.3-30  $\mu$ M). Ensure the final DMSO concentration is minimal.
- **Electrophysiological Recording:**
  - Establish a whole-cell patch-clamp configuration on a transfected HEK cell.
  - Voltage-clamp the cell at a holding potential of -60 mV.
  - Perfusion the cell with the external solution.
  - Rapidly apply the agonist solution to evoke an NMDA receptor-mediated current.
  - After establishing a stable baseline response to the agonist, co-apply the **DQP-1105** working solution.
  - Record the current response, noting the inhibition of the steady-state current.
  - Wash out the **DQP-1105** and agonist solution with the external solution to allow for recovery.

#### Protocol 2: Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This protocol is based on the methodology used to characterize the selectivity of **DQP-1105**.[\[1\]](#)

- **Oocyte Preparation and Injection:**
  - Harvest and prepare *Xenopus laevis* oocytes.
  - Inject oocytes with cRNA encoding the desired NMDA, AMPA, or Kainate receptor subunits.
  - Incubate the oocytes for 2-7 days to allow for receptor expression.
- **Preparation of Solutions:**

- Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 5 HEPES (pH adjusted to 7.5 with NaOH).
- Agonist Solutions: Prepare solutions of glutamate and glycine in ND96 at appropriate concentrations.
- **DQP-1105** Solutions: Prepare a range of **DQP-1105** concentrations in the agonist-containing ND96 solution.
- Electrophysiological Recording:
  - Place an oocyte in the recording chamber and perfuse with ND96.
  - Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current injection).
  - Clamp the oocyte at a holding potential of -40 mV to -80 mV.
  - Apply the agonist solution to elicit a baseline current response.
  - Apply the **DQP-1105** solutions in the presence of the agonists.
  - Record the current inhibition at each concentration to generate a dose-response curve.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **DQP-1105** on NMDA receptors.



[Click to download full resolution via product page](#)

Caption: General workflow for electrophysiological analysis of **DQP-1105**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DQP 1105 | NMDA Receptor Antagonists: R&D Systems [rndsystems.com]
- 6. DQP 1105 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. NMDAR2C/2D Inhibitor, DQP-1105 The NMDAR2C/2D Inhibitor, DQP-1105 controls the biological activity of NMDAR2C/2D. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: DQP-1105 Electrophysiology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230525#optimizing-dqp-1105-concentration-for-electrophysiology\]](https://www.benchchem.com/product/b1230525#optimizing-dqp-1105-concentration-for-electrophysiology)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)